![molecular formula C9H18O2Si B11942217 Cyclohexanone, 2-[(trimethylsilyl)oxy]- CAS No. 53638-19-0](/img/structure/B11942217.png)
Cyclohexanone, 2-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C9H18O2Si and a molecular weight of 186.32 g/mol . It is a derivative of cyclohexanone, where the hydroxyl group is replaced by a trimethylsilyl group, making it a silyl ether. This compound is often used in organic synthesis and research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-[(trimethylsilyl)oxy]- can be synthesized through the silylation of cyclohexanone. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) and a base such as triethylamine (TEA) or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control to maintain the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding silyl-protected cyclohexanone derivatives.
Reduction: Reduction reactions can yield silyl-protected cyclohexanol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silyl-protected ketones, while reduction can produce silyl-protected alcohols .
Scientific Research Applications
Cyclohexanone, 2-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: It can be used in the synthesis of biologically active compounds, where the silyl group provides stability and protection during the synthesis process.
Medicine: Research into drug development often utilizes silyl-protected intermediates to improve the pharmacokinetic properties of potential drug candidates.
Mechanism of Action
The mechanism by which Cyclohexanone, 2-[(trimethylsilyl)oxy]- exerts its effects is primarily through the stabilization and protection of hydroxyl groups. The trimethylsilyl group is bulky and hydrophobic, which helps to shield the hydroxyl group from unwanted reactions. This allows for selective reactions to occur on other parts of the molecule, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2-[(trimethylsilyl)oxy]-: C9H18O2Si
Cyclohexanone, 4-[(trimethylsilyl)oxy]-: C9H18O2Si
Cyclohexanol, 2-[(trimethylsilyl)oxy]-: C9H20OSi
Cyclohexanol, 4-[(trimethylsilyl)oxy]-: C9H20OSi
Uniqueness
Cyclohexanone, 2-[(trimethylsilyl)oxy]- is unique due to its specific positioning of the trimethylsilyl group on the cyclohexanone ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other silyl-protected cyclohexanone and cyclohexanol derivatives .
Properties
CAS No. |
53638-19-0 |
|---|---|
Molecular Formula |
C9H18O2Si |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
2-trimethylsilyloxycyclohexan-1-one |
InChI |
InChI=1S/C9H18O2Si/c1-12(2,3)11-9-7-5-4-6-8(9)10/h9H,4-7H2,1-3H3 |
InChI Key |
DAIJNECAXNWSMF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


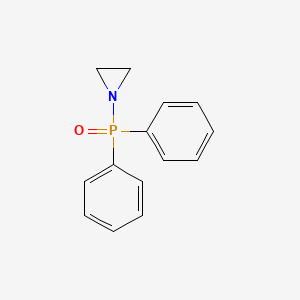
![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)

![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)

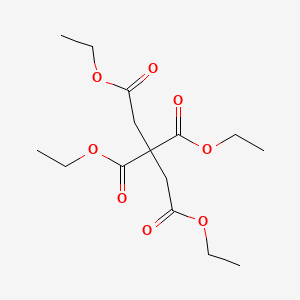
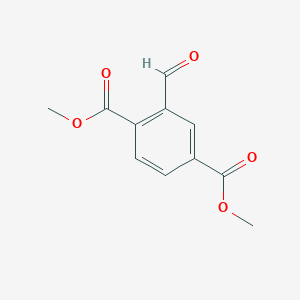


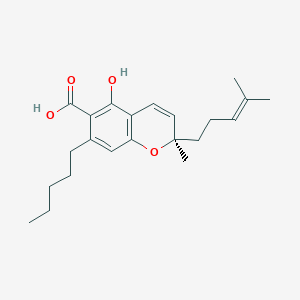
![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)
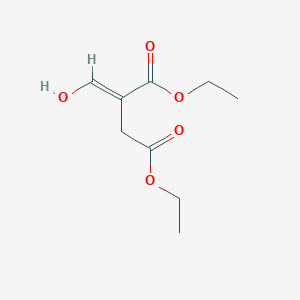
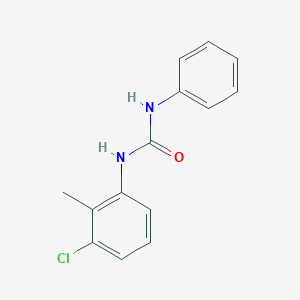
![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
